![molecular formula C30H43NO4 B606422 BU08028 CAS No. 1333904-22-5](/img/new.no-structure.jpg)
BU08028
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BU08028 is a mixed mu opioid peptide (MOP)/nociceptin-orphanin FQ peptide (NOP) receptor agonist. this compound is a novel orvinol analog and a safe opioid analgesic without abuse liability in primates.
科学研究应用
Pharmacological Profile
Mechanism of Action:
BU08028 functions as a mixed agonist at both mu opioid peptide (MOP) and nociceptin-orphanin FQ peptide (NOP) receptors. This dual action is pivotal in providing analgesic effects while minimizing adverse effects commonly seen with MOP-selective agonists. The compound exhibits a high binding affinity for NOP receptors, which is crucial for its safety profile .
Antinociceptive Effects:
Research indicates that this compound produces potent and long-lasting antinociceptive effects in non-human primates. In studies, doses ranging from 0.001 to 0.01 mg/kg resulted in significant pain relief lasting over 30 hours, a duration unmatched by existing opioid analgesics . Importantly, these effects were achieved without inducing respiratory depression or reinforcing behaviors typically associated with addiction.
Study 1: Non-Human Primate Model
A pivotal study conducted on twelve non-human primates demonstrated that this compound effectively blocked pain detection without the side effects of respiratory depression or cardiovascular issues. Behavioral assays confirmed that repeated administration did not lead to physical dependence, highlighting its potential as a safer alternative to traditional opioids .
Study 2: Comparative Analysis with Buprenorphine
In comparative studies, this compound was evaluated against buprenorphine and other opioids for their reinforcing strength. Results indicated that this compound had significantly lower reinforcing effects compared to buprenorphine and remifentanil, suggesting a reduced risk of abuse . The findings underscore this compound's potential as an analgesic with minimal addiction liability.
Data Table: Comparative Efficacy of this compound
Compound | Receptor Activity | Duration of Action | Respiratory Depression | Addiction Potential |
---|---|---|---|---|
This compound | MOP/NOP Agonist | >30 hours | None | Low |
Buprenorphine | MOP Agonist | 6-12 hours | Moderate | Moderate |
Remifentanil | MOP Agonist | 0.5-1 hour | High | High |
Future Research Directions
Given its promising profile, further research is warranted to explore the full therapeutic potential of this compound in various pain models and its applicability in clinical settings. Ongoing studies are likely to focus on:
- Long-term Safety: Evaluating the long-term safety and efficacy of this compound in diverse populations.
- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its analgesic effects.
- Clinical Trials: Initiating clinical trials to assess its effectiveness in human subjects suffering from chronic pain conditions.
属性
CAS 编号 |
1333904-22-5 |
---|---|
分子式 |
C30H43NO4 |
分子量 |
481.68 |
IUPAC 名称 |
(2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol |
InChI |
InChI=1S/C30H43NO4/c1-6-26(2,3)27(4,33)21-16-28-11-12-30(21,34-5)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(32)24(35-25)23(19)29/h9-10,18,21-22,25,32-33H,6-8,11-17H2,1-5H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1 |
InChI 键 |
HBENZIXOGRCSQN-VQWWACLZSA-N |
SMILES |
C[C@](O)([C@@H]1[C@](OC)(CC2)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@@]42C1)C(C)(C)CC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BU08028; BU 08028; BU-08028. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。